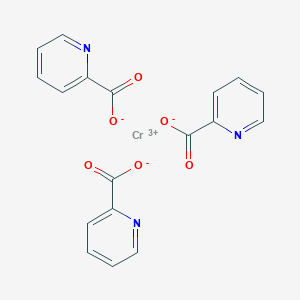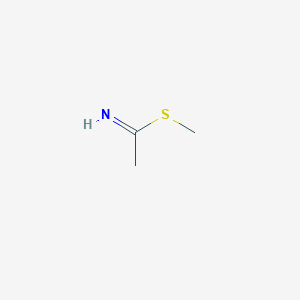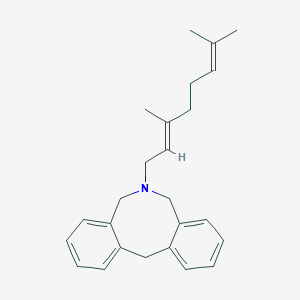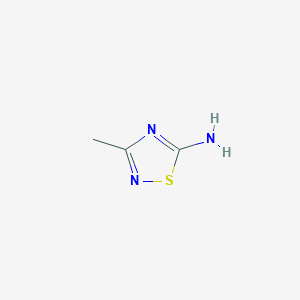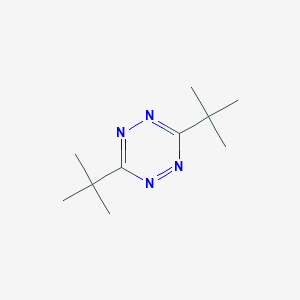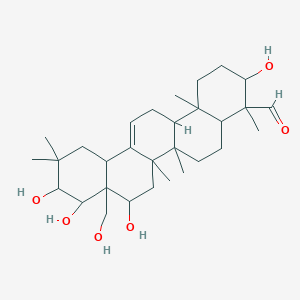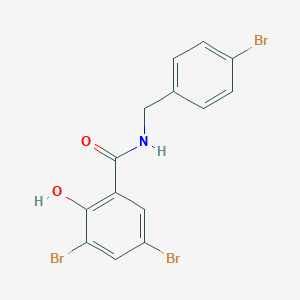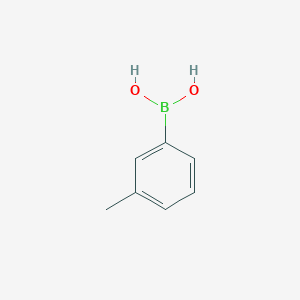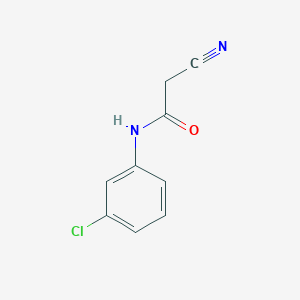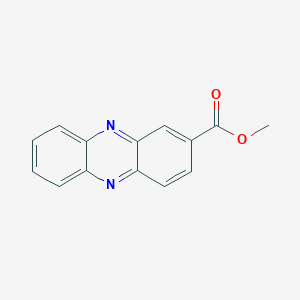
Methyl phenazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenazine-2-carboxylate (MPC) is a redox-active molecule that belongs to the family of phenazine compounds. It is widely used in scientific research due to its unique properties, such as its ability to act as an electron carrier and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl phenazine-2-carboxylate is complex and not fully understood. It is known to act as an electron carrier, transferring electrons between molecules in redox reactions. Additionally, Methyl phenazine-2-carboxylate has been shown to generate reactive oxygen species, which can cause oxidative damage to cells and contribute to its antimicrobial and anticancer effects.
Biochemical and Physiological Effects:
Methyl phenazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In bacteria, Methyl phenazine-2-carboxylate can disrupt the electron transport chain, leading to decreased ATP production and cell death. In cancer cells, Methyl phenazine-2-carboxylate can induce cell death through multiple mechanisms, including the generation of reactive oxygen species and the inhibition of DNA synthesis. Additionally, Methyl phenazine-2-carboxylate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl phenazine-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, Methyl phenazine-2-carboxylate can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Methyl phenazine-2-carboxylate. One area of interest is its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, further investigation into its anticancer properties could lead to the development of new cancer therapies. Finally, research on the use of Methyl phenazine-2-carboxylate in energy storage devices could lead to the development of more efficient and sustainable energy sources.
In conclusion, Methyl phenazine-2-carboxylate is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to act as an electron carrier and its antimicrobial and anticancer properties make it a promising area of research. Further investigation into its mechanism of action and potential applications could lead to significant advancements in medicine, microbiology, and materials science.
Synthesis Methods
Methyl phenazine-2-carboxylate can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-chlorophenazine with sodium methoxide in methanol to produce Methyl phenazine-2-carboxylate. Microbial fermentation of phenazine-producing bacteria, such as Pseudomonas aeruginosa, can also yield Methyl phenazine-2-carboxylate.
Scientific Research Applications
Methyl phenazine-2-carboxylate has been extensively studied for its potential applications in various fields, including microbiology, medicine, and materials science. In microbiology, Methyl phenazine-2-carboxylate has been shown to exhibit antimicrobial activity against a broad range of bacteria, including antibiotic-resistant strains. In medicine, Methyl phenazine-2-carboxylate has been investigated for its potential as an anticancer agent, as it can induce cell death in cancer cells. In materials science, Methyl phenazine-2-carboxylate has been used as a redox-active material in batteries and other energy storage devices.
properties
CAS RN |
18450-12-9 |
|---|---|
Product Name |
Methyl phenazine-2-carboxylate |
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl phenazine-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8H,1H3 |
InChI Key |
MCNHXRMOKVJEPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
synonyms |
2-Phenazinecarboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



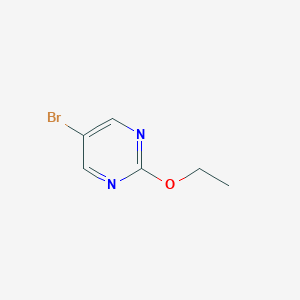
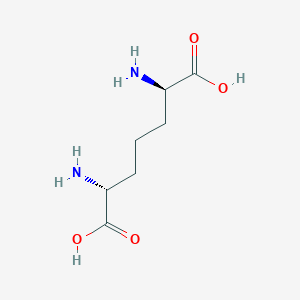
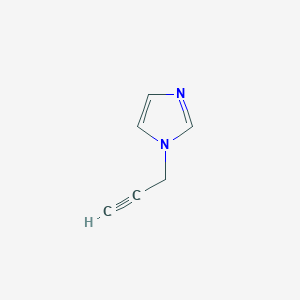
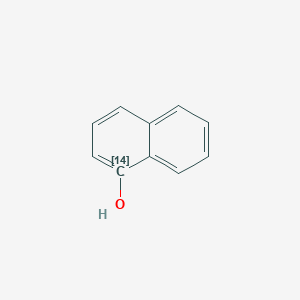
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
